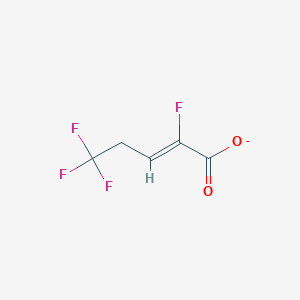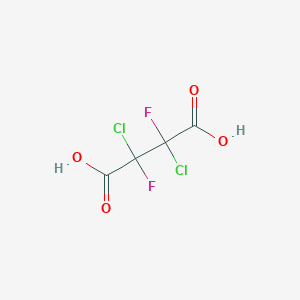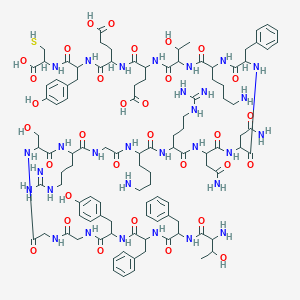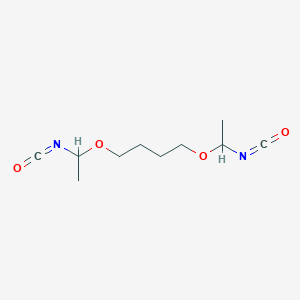
1,4-Bis(1-isocyanatoethoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(1-isocyanatoethoxy)butane is a chemical compound with the molecular formula C10H16N2O4. It is a diisocyanate, which means it contains two isocyanate groups (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethanes. Polyurethanes are versatile materials used in a wide range of products, including foams, coatings, adhesives, and elastomers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(1-isocyanatoethoxy)butane can be synthesized through the reaction of 1,4-butanediol with phosgene or its derivatives. The reaction typically involves the following steps:
Formation of Chloroformate: 1,4-Butanediol reacts with phosgene to form 1,4-bis(chloroformate)butane.
Formation of Isocyanate: The chloroformate intermediate is then treated with a suitable amine to form this compound.
The reaction conditions usually involve maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and isocyanates.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(1-isocyanatoethoxy)butane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can react with polyols to form polyurethanes, which are used in various applications.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes.
Amines: React with isocyanates to form ureas.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
Applications De Recherche Scientifique
1,4-Bis(1-isocyanatoethoxy)butane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential use in biomaterials and tissue engineering.
Medicine: Explored for its use in drug delivery systems and medical devices.
Industry: Widely used in the production of coatings, adhesives, and foams.
Mécanisme D'action
The mechanism of action of 1,4-bis(1-isocyanatoethoxy)butane primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable covalent bonds. This reactivity is exploited in the formation of polyurethanes, where the isocyanate groups react with polyols to form long polymer chains. The molecular targets and pathways involved in these reactions are primarily the hydroxyl and amine groups of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(chloromethoxy)butane: Used as a chloromethylation reagent.
1,4-Bis(diphenylphosphino)butane: Used in coordination chemistry as a ligand.
1,4-Bis(imidazole)butane: Used in the synthesis of coordination polymers.
Uniqueness
1,4-Bis(1-isocyanatoethoxy)butane is unique due to its dual isocyanate functionality, which makes it highly reactive and suitable for the synthesis of polyurethanes. Its ability to form stable covalent bonds with nucleophiles sets it apart from other similar compounds that may not have the same level of reactivity or versatility in polymer synthesis.
Propriétés
Numéro CAS |
1117-68-6 |
|---|---|
Formule moléculaire |
C10H16N2O4 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
1,4-bis(1-isocyanatoethoxy)butane |
InChI |
InChI=1S/C10H16N2O4/c1-9(11-7-13)15-5-3-4-6-16-10(2)12-8-14/h9-10H,3-6H2,1-2H3 |
Clé InChI |
CCQVGKIQHZQKHO-UHFFFAOYSA-N |
SMILES canonique |
CC(N=C=O)OCCCCOC(C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


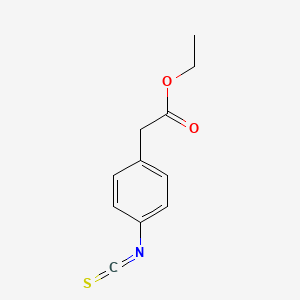

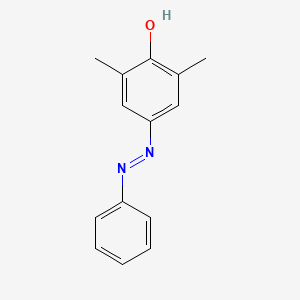
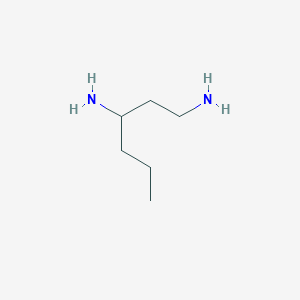
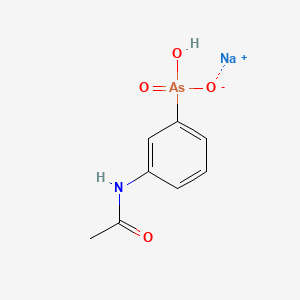
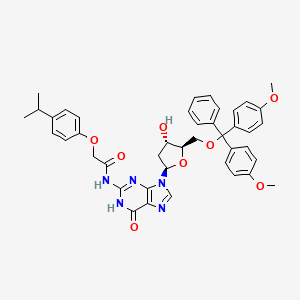
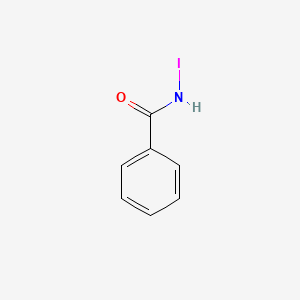
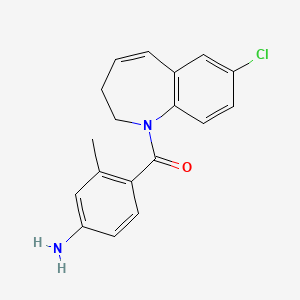
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)

![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
